molecular formula C13H11ClN2O4S B8684143 N-(2-chloro-4-nitrophenyl)-4-methylbenzenesulfonamide

N-(2-chloro-4-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B8684143
M. Wt: 326.76 g/mol
InChI Key: PCQZDTRKWNZEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H11ClN2O4S and its molecular weight is 326.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-13-7-4-10(16(17)18)8-12(13)14/h2-8,15H,1H3

InChI Key

PCQZDTRKWNZEFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-4-nitroaniline (1.73 g (10.0 mmol)) was dissolved in 5.0 ml of pyridine. To this, p-toluenesulfonyl chloride (1.91 g (10.0 mmol)) was added with stirring at room temperature. After stirring for 18 hours at room temperature, water (50 ml) was added to the reaction mixture to bring about separation of crystals. The crystals were filtered, washed with water and then dissolved in an aqueous solution of sodium hydroxide. The resulting solution was washed with diethyl ether, and the water layer was made acidic again with hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2.61 g (80%) of 2′-chloro-4′-nitro-p-toluenesulfonanilide as pale yellow crystals.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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